![molecular formula C17H22N6O2 B2637924 3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320419-11-0](/img/structure/B2637924.png)

3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

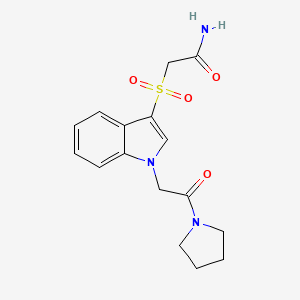

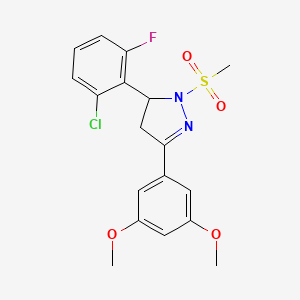

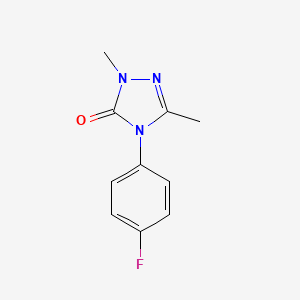

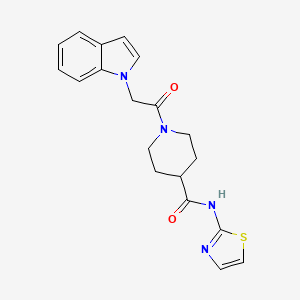

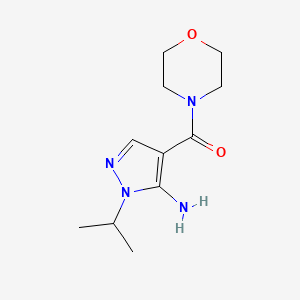

Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazines, on the other hand, are organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of pyrimidines and piperazines can vary greatly depending on the specific compounds being synthesized . For example, one common method of synthesizing pyrimidines involves the reaction of β-dicarbonyl compounds with amidines .Molecular Structure Analysis

The molecular structure of pyrimidines and piperazines is well-defined due to their aromaticity and ring structure . Pyrimidines have a planar ring structure, while piperazines have a puckered ring structure .Chemical Reactions Analysis

Pyrimidines and piperazines can undergo a variety of chemical reactions. For example, pyrimidines can be alkylated at the nitrogen positions, while piperazines can undergo reactions with carboxylic acids to form amides .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidines and piperazines can vary greatly depending on the specific compounds. For example, pyrimidines are generally polar and have high melting points, while piperazines are generally nonpolar and have lower melting points .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

- Aminomethylation : The compound undergoes Mannich reactions to form aminomethyl-substituted pyrimidine derivatives, indicating its reactivity and potential for further chemical modification (Meshcheryakova, Kataev, & Munasipova, 2014).

Biological Activities

- Antimicrobial Properties : Derivatives of pyrimidin-2,4(1H,3H)-dione, such as the one , show potential as antimicrobials. One study reported moderate antimicrobial activity against various bacterial strains, including S. aureus and E. coli (Vlasov et al., 2022).

- Pharmacological Evaluation : Some compounds, including those derived from cyclopentathienopyrimidinediones, exhibit pharmacological properties like antagonist activity against 5-HT2A receptors (El-kerdawy et al., 2010).

Chemical Properties and Reactions

- Cyclocondensation Reactions : The compound can participate in cyclocondensation reactions, showcasing its versatility in creating diverse chemical structures (Tsuji & Ueda, 1971).

Antioxidant Activity

- Antioxidant Potential : Derivatives of pyrimidine-2,4(3H,5H)-dione, like the compound , have been synthesized and evaluated for antioxidant activity. The activity seems dependent on the structure of the substituent in the thioether fragment (Kononevich et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-6-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-11-18-13-5-3-4-12(13)16(19-11)23-8-6-22(7-9-23)14-10-15(24)21(2)17(25)20-14/h10H,3-9H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKIGZGVTFXYPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=CC(=O)N(C(=O)N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide](/img/structure/B2637841.png)

![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637853.png)

![(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene](/img/structure/B2637857.png)

![N-(2-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2637861.png)

![2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637862.png)